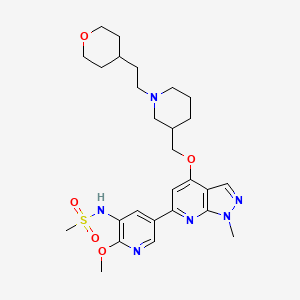

PI3Kdelta inhibitor 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C27H38N6O5S |

|---|---|

Molecular Weight |

558.7 g/mol |

IUPAC Name |

N-[2-methoxy-5-[1-methyl-4-[[1-[2-(oxan-4-yl)ethyl]piperidin-3-yl]methoxy]pyrazolo[5,4-b]pyridin-6-yl]-3-pyridinyl]methanesulfonamide |

InChI |

InChI=1S/C27H38N6O5S/c1-32-26-22(16-29-32)25(14-23(30-26)21-13-24(31-39(3,34)35)27(36-2)28-15-21)38-18-20-5-4-9-33(17-20)10-6-19-7-11-37-12-8-19/h13-16,19-20,31H,4-12,17-18H2,1-3H3 |

InChI Key |

IHEZCWZVYIBFRC-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=N1)C(=CC(=N2)C3=CC(=C(N=C3)OC)NS(=O)(=O)C)OCC4CCCN(C4)CCC5CCOCC5 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of PI3Kdelta Inhibitor 1

Introduction

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of critical cellular functions, including cell growth, proliferation, survival, and differentiation.[1][2][3] Dysregulation of this pathway is a common feature in various human diseases, particularly in cancer and inflammatory conditions.[4][5] The Class I PI3Ks are heterodimeric enzymes composed of a catalytic subunit (p110) and a regulatory subunit.[2][6] While the p110α and p110β isoforms are expressed ubiquitously, the expression of the p110δ (delta) and p110γ (gamma) isoforms is primarily restricted to hematopoietic cells.[1][7][8] This leukocyte-specific expression pattern establishes PI3Kδ as a key therapeutic target for hematological malignancies and autoimmune diseases.[1][4][9] "PI3Kdelta Inhibitor 1," also identified in preclinical research as "Compound 5d," is a potent and selective small molecule inhibitor designed to target this specific isoform.[1][4][10] This guide provides a detailed examination of its mechanism of action, supported by quantitative data and key experimental protocols.

The PI3K-delta (PI3Kδ) Signaling Pathway

The PI3K/AKT/mTOR signaling cascade is initiated by the activation of cell surface receptors, such as receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs).[4][11] This activation recruits and activates Class IA PI3Ks, including PI3Kδ, at the plasma membrane. The core function of activated PI3Kδ is to phosphorylate the lipid second messenger phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[1][4][12]

PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase-1 (PDK1).[4][11] This co-localization at the membrane facilitates the phosphorylation and subsequent activation of Akt by PDK1 and other kinases like mTORC2.[11] Activated Akt then phosphorylates a multitude of downstream substrates, thereby controlling a wide array of cellular processes.[4] The pathway is negatively regulated by the tumor suppressor PTEN (Phosphatase and Tensin Homolog), which dephosphorylates PIP3 back to PIP2, terminating the signal.[4][7]

Core Mechanism of Action

"this compound" functions as a highly selective, ATP-competitive inhibitor of the p110δ catalytic subunit.[1][4][12] By binding to the ATP-binding pocket within the kinase domain of p110δ, the inhibitor physically blocks the access of ATP.[1][4] This prevents the enzyme from catalyzing the transfer of a phosphate (B84403) group from ATP to PIP2. The direct consequence is a sharp reduction in the cellular levels of the second messenger PIP3.[1][4][10]

The depletion of PIP3 prevents the recruitment and activation of downstream effectors, most notably Akt.[1] This suppression of the PI3K/Akt signaling cascade effectively halts the downstream signals that promote cell growth and survival.[4] In cells that are highly dependent on this pathway, such as certain malignant B-cells, this inhibition leads to the induction of apoptosis and a halt in proliferation.[1][5]

Quantitative Data and Comparative Analysis

The potency of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. "this compound" is a highly potent inhibitor of the PI3Kδ isoform.[4][10] A key attribute for targeted therapies is selectivity, which minimizes off-target effects. The tables below summarize the biochemical potency of "this compound" and compare its selectivity profile to other well-characterized PI3K inhibitors.

Table 1: Biochemical Potency of this compound

| Compound | Target | IC50 (nM) | Reference(s) |

|---|

| this compound | PI3Kδ | 1.3 |[4][10] |

Table 2: Comparative Biochemical Potency (IC50, nM) and Selectivity Against Class I PI3K Isoforms

| Inhibitor | PI3Kα | PI3Kβ | PI3Kγ | PI3Kδ | Reference(s) |

|---|---|---|---|---|---|

| This compound * | >1000 | >1000 | 939 | 18 | [3] |

| Idelalisib | 820 - 8600 | 565 - 4000 | 89 - 2100 | 2.5 - 19 | [1][2] |

| PI3KD-IN-015 | 60 | 100 | 125 | 5 | [5] |

*Note: Data for "this compound" can vary between sources and assay conditions. The 1.3 nM value reflects high potency, while the data in Table 2 illustrates a strong selectivity profile from a separate study.[3][4][10]

Key Experimental Protocols

The characterization of PI3Kδ inhibitors relies on a series of robust biochemical and cellular assays. The following are detailed methodologies for key experiments used to determine inhibitor potency, selectivity, and cellular activity.

Protocol 1: In Vitro Biochemical Kinase Assay (Luminescence-based)

This assay directly measures the enzymatic activity of purified PI3Kδ and its inhibition by the test compound. The ADP-Glo™ Kinase Assay is a common method that quantifies the amount of ADP produced during the kinase reaction.[2][13]

-

Principle: The amount of ADP generated in the kinase reaction is converted to ATP, which is then used by luciferase to generate a luminescent signal that is directly proportional to kinase activity.[13] A reduction in signal indicates inhibition.

-

Materials:

-

Recombinant human PI3Kδ enzyme

-

Test inhibitor ("this compound")

-

Kinase reaction buffer (e.g., 50mM HEPES, 50mM NaCl, 3mM MgCl2)[13]

-

Lipid substrate (e.g., PIP2)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

384-well assay plates

-

Luminometer plate reader

-

-

Methodology:

-

Prepare serial dilutions of "this compound" in DMSO and add to the wells of the assay plate.

-

Add the PI3Kδ enzyme to the wells.

-

Initiate the kinase reaction by adding a mixture of the lipid substrate and ATP.[10]

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[2]

-

Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.[2]

-

Add the Kinase Detection Reagent to convert the ADP produced into a luminescent signal. Incubate for 30 minutes.[2]

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration relative to a vehicle control (DMSO) and determine the IC50 value by fitting the data to a dose-response curve.[2]

-

Protocol 2: Cellular Phospho-Akt (p-Akt) Western Blot Assay

This assay assesses the inhibitor's ability to block PI3K signaling within a cellular context by measuring the phosphorylation status of its key downstream target, Akt.[1][2]

-

Principle: Inhibition of PI3Kδ prevents the phosphorylation of Akt at key residues (e.g., Ser473). A decrease in the p-Akt signal, normalized to total Akt and a loading control, indicates target engagement and pathway inhibition in cells.[2]

-

Materials:

-

Relevant cell line (e.g., SU-DHL-6 B-cell lymphoma line)[2]

-

Cell culture medium and supplements

-

Test inhibitor ("this compound")

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)[2]

-

BCA protein assay kit

-

SDS-PAGE and Western blot equipment

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-p-Akt (Ser473), anti-total Akt, anti-GAPDH (loading control)[2]

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL) and imaging system

-

-

Methodology:

-

Seed cells in culture plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of "this compound" (and a vehicle control) for a predetermined time.[10]

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.[1]

-

Determine the protein concentration of each lysate using a BCA assay.[1][2]

-

Denature equal amounts of protein from each sample and separate them by SDS-PAGE.[1]

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[1]

-

Incubate the membrane with the primary antibody against p-Akt (e.g., overnight at 4°C).[1][2]

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[10]

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[2]

-

Re-probe the membrane for total Akt and a loading control (e.g., GAPDH) to ensure equal protein loading and to quantify the specific reduction in phosphorylation.

-

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Characterization of selective and potent PI3Kδ inhibitor (PI3KD-IN-015) for B-Cell malignances - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | PI3K Signaling in B Cell and T Cell Biology [frontiersin.org]

- 7. academic.oup.com [academic.oup.com]

- 8. PI3Kδ Inhibitors as Immunomodulatory Agents for the Treatment of Lymphoma Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. alpco.com [alpco.com]

- 10. benchchem.com [benchchem.com]

- 11. PI3K Signaling in B and T Lymphocytes: New Developments and Therapeutic Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. promega.es [promega.es]

A Deep Dive into PI3Kδ Inhibition and the PI3K/Akt/mTOR Signaling Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway and the role of specific inhibitors, with a primary focus on the well-characterized PI3Kδ inhibitor, Idelalisib (formerly CAL-101). This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of the pathway, the mechanism of targeted inhibition, and relevant experimental methodologies.

The PI3K/Akt/mTOR Signaling Pathway: A Central Regulator of Cellular Processes

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that governs a wide array of fundamental cellular functions, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[1][2]

The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which leads to the recruitment and activation of PI3K. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[1] PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).

Once recruited to the cell membrane, Akt is phosphorylated and activated by phosphoinositide-dependent kinase 1 (PDK1) and mammalian target of rapamycin (B549165) complex 2 (mTORC2). Activated Akt then phosphorylates a multitude of downstream substrates, including mTORC1, which in turn regulates protein synthesis, cell growth, and metabolism.

The PI3K Family of Enzymes

Class I PI3Ks are the most extensively studied and are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85).[3] There are four isoforms of the p110 catalytic subunit: α, β, δ, and γ. While p110α and p110β are ubiquitously expressed, p110δ and p110γ are predominantly found in leukocytes.[4] This restricted expression pattern of p110δ makes it an attractive therapeutic target for hematological malignancies and inflammatory diseases, as its inhibition can selectively target immune cells while minimizing effects on other tissues.[1]

PI3Kδ Inhibitor Profile: Idelalisib (CAL-101)

Idelalisib, sold under the brand name Zydelig, is a potent and selective oral inhibitor of the PI3Kδ isoform.[1][5] It is also known by its research codes CAL-101 and GS-1101.[1] Idelalisib was the first PI3K inhibitor to receive FDA approval for the treatment of certain B-cell malignancies, including chronic lymphocytic leukemia (CLL), follicular lymphoma (FL), and small lymphocytic lymphoma (SLL).[2][5]

Mechanism of Action

Idelalisib acts as an ATP-competitive inhibitor of the p110δ catalytic subunit of PI3K.[6] By binding to the ATP-binding pocket of PI3Kδ, it blocks the phosphorylation of PIP2 to PIP3.[1] This inhibition of PIP3 production prevents the downstream activation of Akt and the subsequent mTOR signaling cascade.[1][7] The consequences of this pathway inhibition in malignant B-cells are multifaceted and include:

-

Induction of Apoptosis: By blocking the pro-survival signals mediated by the PI3K/Akt pathway, Idelalisib induces programmed cell death (apoptosis) in malignant B-cells.[5][8]

-

Inhibition of Proliferation: The pathway is critical for cell cycle progression, and its inhibition leads to a halt in cell proliferation.[1][5]

-

Disruption of Microenvironment Support: Idelalisib inhibits signaling from the B-cell receptor (BCR) and chemokine receptors (CXCR4 and CXCR5), which are crucial for the trafficking and homing of B-cells to protective microenvironments like the lymph nodes and bone marrow.[5][7][9] This disruption displaces malignant cells from these niches, making them more susceptible to therapy.[10]

The dual mechanism of directly inducing apoptosis and disrupting the protective tumor microenvironment contributes to the clinical efficacy of Idelalisib.[7][9]

Quantitative Data on PI3Kδ Inhibition

The potency and selectivity of PI3Kδ inhibitors are critical parameters evaluated during drug development. The following tables summarize key quantitative data for Idelalisib and other representative PI3Kδ inhibitors.

| Inhibitor | Target | IC50 (nM) | Selectivity vs. other Class I Isoforms | Reference |

| Idelalisib (CAL-101) | PI3Kδ | 2.5 | 40- to 300-fold more selective for p110δ than p110α/β/γ | [11] |

| PI3Kdelta inhibitor 1 (Compound 5d) | PI3Kδ | 1.3 | Not specified | [12] |

| Nemiralisib (GSK-2269557) | PI3Kδ | pKi = 9.9 | Potent and selective | [13] |

| Seletalisib (UCB-5857) | PI3Kδ | 12 | 24- to 303-fold selectivity | [13] |

Table 1: In Vitro Potency and Selectivity of PI3Kδ Inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target by 50%. pKi is the negative logarithm of the inhibition constant.

| Cell Line | Treatment | Effect | EC50 (µM) | Reference |

| SU-DHL-5, KARPAS-422, CCRF-SB | Idelalisib (CAL-101) | Reduction in pAktS473, pAktT308, and pS6 | 0.1 - 1.0 | [11] |

| B-ALL and CLL cells | Idelalisib (CAL-101) | Preferential cytotoxicity compared to AML and MPN cells | Not specified | [11] |

| Primary Basophils | Idelalisib (CAL-101) | Inhibition of FcϵR1 p110δ-mediated CD63 expression | 0.008 | [11] |

Table 2: Cellular Activity of Idelalisib (CAL-101). EC50 values represent the concentration of the inhibitor that gives a half-maximal response. pAkt and pS6 are phosphorylated forms of Akt and S6 ribosomal protein, respectively, and are key downstream markers of PI3K pathway activation.

Experimental Protocols

This section outlines detailed methodologies for key experiments used to characterize the effects of PI3Kδ inhibitors on the PI3K/Akt/mTOR pathway.

In Vitro PI3K Enzyme Assay

This assay directly measures the enzymatic activity of purified PI3Kδ and the inhibitory effect of a compound.

Principle: The kinase activity is measured by quantifying the production of ADP from the phosphorylation of a substrate (e.g., PIP2) by the enzyme.

Methodology:

-

Reagents: Purified recombinant PI3Kδ enzyme, PIP2 substrate, ATP, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

-

Procedure:

-

Add the PI3Kδ enzyme to a 384-well plate containing the kinase buffer.

-

Add the test compound at various concentrations.

-

Initiate the kinase reaction by adding a mixture of ATP and PIP2 substrate.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent and a plate reader.

-

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Western Blot Analysis of Downstream Signaling

This technique is used to assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway within cells.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and probed with antibodies specific for the total and phosphorylated forms of target proteins.

Methodology:

-

Cell Culture and Treatment:

-

Protein Extraction: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

SDS-PAGE and Western Blotting:

-

Quantify protein concentration using a BCA assay.

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against phospho-Akt (Ser473 and Thr308), total Akt, phospho-S6 ribosomal protein, and total S6.[8] Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis: Densitometrically quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Cell Viability and Apoptosis Assays

These assays determine the effect of the inhibitor on cell survival and the induction of programmed cell death.

Principle: Cell viability can be measured using metabolic assays (e.g., MTT or CellTiter-Glo®), while apoptosis is commonly assessed by detecting markers of programmed cell death such as annexin (B1180172) V staining or caspase activation.

Methodology (Annexin V/Propidium (B1200493) Iodide Staining):

-

Cell Treatment: Treat cancer cell lines with the PI3Kδ inhibitor at various concentrations for a defined period (e.g., 24-72 hours).

-

Staining:

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in annexin V binding buffer.

-

Add FITC-conjugated annexin V and propidium iodide (PI) to the cells.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Annexin V-positive, PI-negative cells are in early apoptosis.

-

Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

-

Data Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the vehicle control.

Visualizing the Pathway and Experimental Logic

The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathway and a typical experimental workflow.

Conclusion

The PI3K/Akt/mTOR pathway remains a critical axis in cancer cell signaling, and isoform-selective inhibitors like the PI3Kδ inhibitor Idelalisib have demonstrated significant clinical utility, particularly in hematological malignancies. A thorough understanding of the pathway's components, the inhibitor's mechanism of action, and robust experimental methodologies are essential for the continued development of novel and more effective targeted therapies. This guide provides a foundational resource for researchers and drug developers working in this dynamic field.

References

- 1. nbinno.com [nbinno.com]

- 2. drugs.com [drugs.com]

- 3. mdpi.com [mdpi.com]

- 4. Idelalisib | C22H18FN7O | CID 11625818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Idelalisib - Wikipedia [en.wikipedia.org]

- 6. The p110δ crystal structure uncovers mechanisms for selectivity and potency of novel PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The phosphoinositide 3′-kinase delta inhibitor, CAL-101, inhibits B-cell receptor signaling and chemokine networks in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CAL-101, a p110δ selective phosphatidylinositol-3-kinase inhibitor for the treatment of B-cell malignancies, inhibits PI3K signaling and cellular viability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The phosphoinositide 3'-kinase delta inhibitor, CAL-101, inhibits B-cell receptor signaling and chemokine networks in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Idelalisib — A PI3Kδ Inhibitor for B-Cell Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. selleckchem.com [selleckchem.com]

The Role of PI3Kdelta Inhibitor 1 in B-Cell Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phosphoinositide 3-kinase (PI3K) signaling pathway is a central axis regulating a multitude of cellular functions, including cell growth, proliferation, survival, and differentiation.[1][2] The PI3K family is divided into several classes, with Class I isoforms (α, β, γ, δ) being the most studied. While the α and β isoforms are ubiquitously expressed, the delta (δ) and gamma (γ) isoforms are found predominantly within the hematopoietic system, making them highly attractive therapeutic targets for hematological cancers and inflammatory diseases.[2][3][4]

In B lymphocytes, the PI3K delta (PI3Kδ) isoform is a critical mediator of signaling cascades that are essential for normal B-cell homeostasis and activation.[5] It acts as a central integrator for signals from the B-cell receptor (BCR), co-receptors like CD19, and various cytokine and chemokine receptors.[6][7] Dysregulation of the PI3Kδ pathway is a known driver in many B-cell malignancies.[5][8]

This technical guide provides an in-depth overview of the role of PI3Kδ in B-cell activation and the mechanism by which "PI3Kdelta Inhibitor 1," a potent and highly selective small molecule inhibitor, modulates this pathway.

The PI3Kδ Signaling Cascade in B-Cell Activation

The activation of B-cells is a tightly regulated process initiated by antigen binding to the B-cell receptor (BCR). This event triggers a signaling cascade that requires the PI3Kδ pathway to translate extracellular cues into functional cellular responses.

Upstream Activation: Upon BCR engagement, a series of phosphorylation events leads to the recruitment and activation of PI3Kδ. This process is often facilitated by the BCR co-receptor CD19 or the adaptor protein BCAP (B-cell adaptor for PI3K), which become phosphorylated on tyrosine residues, creating docking sites for the p85 regulatory subunit of PI3K.[9][10] In addition to the BCR, signals from other crucial receptors, including CD40, BAFF-R, and chemokine receptors like CXCR5, also converge on PI3Kδ to control B-cell survival, migration, and activation.[6][7]

Core Mechanism: PI3Kδ is a heterodimeric enzyme composed of a p110δ catalytic subunit and a p85 regulatory subunit.[10] Once recruited to the plasma membrane and activated, p110δ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) at the 3'-hydroxyl position of the inositol (B14025) ring, generating the crucial second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[3][8][11]

Downstream Effectors: PIP3 acts as a docking site for proteins containing pleckstrin homology (PH) domains, bringing them to the cell membrane and activating them. Key downstream effectors in B-cells include:

-

Akt (Protein Kinase B): A primary PI3K effector, Akt is a serine/threonine kinase that promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins (e.g., Bad) and transcription factors of the FOXO family.[10] Akt also activates the mTOR complex, a master regulator of cell growth and metabolism.[8]

-

Bruton's Tyrosine Kinase (Btk): Essential for B-cell development and activation, Btk is recruited by PIP3 and contributes to calcium mobilization and the activation of transcription factors like NF-κB.[5][10]

This cascade ultimately drives the transcriptional changes necessary for B-cell proliferation, differentiation into antibody-secreting plasma cells, and the formation of germinal centers.

References

- 1. T and B-cell signaling in activated PI3K delta syndrome: From immunodeficiency to autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Frontiers | PI3K Signaling in B Cell and T Cell Biology [frontiersin.org]

- 4. Dual inhibition of phosphoinositide 3-kinases delta and gamma reduces chronic B cell activation and autoantibody production in a mouse model of lupus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The phosphoinositide 3-kinase signaling pathway in normal and malignant B cells: activation mechanisms, regulation and impact on cellular functions [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Selective inhibitors of phosphoinositide 3-kinase delta: modulators of B-cell function with potential for treating autoimmune inflammatory diseases and B-cell malignancies [frontiersin.org]

- 8. benchchem.com [benchchem.com]

- 9. PI3K Signaling in B and T Lymphocytes: New Developments and Therapeutic Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. benchchem.com [benchchem.com]

The Impact of PI3Kδ Inhibition on Regulatory T Cell Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of immune cell development, proliferation, and function. The class I PI3K family consists of four isoforms: α, β, γ, and δ. Of these, the p110δ isoform (PI3Kδ) is predominantly expressed in hematopoietic cells and plays a crucial role in the function of both effector and regulatory lymphocytes. Regulatory T cells (Tregs), characterized by the expression of the transcription factor FOXP3, are essential for maintaining immune homeostasis and preventing autoimmunity. However, in the context of malignancy, an abundance of Tregs within the tumor microenvironment can suppress anti-tumor immunity, thereby facilitating tumor growth and immune evasion.[1][2]

Given the pivotal role of PI3Kδ in lymphocyte function, targeted inhibition of this isoform has emerged as a promising therapeutic strategy, particularly in hematological malignancies. This technical guide provides an in-depth analysis of the effects of "PI3Kdelta inhibitor 1," a representative selective inhibitor of PI3Kδ, on the biology of regulatory T cells. We will explore its mechanism of action, present quantitative data from key preclinical and clinical studies, provide detailed experimental protocols for assessing Treg function, and visualize the underlying molecular and experimental frameworks.

Mechanism of Action: PI3Kδ Signaling in Regulatory T Cells

The PI3Kδ pathway is integral to Treg stability and function. Upon T-cell receptor (TCR) and co-stimulatory molecule (e.g., CD28) engagement, PI3Kδ is recruited to the plasma membrane where it phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). This second messenger activates downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates and inactivates the Forkhead box O (FOXO) family of transcription factors, particularly FOXO1 and FOXO3a.[3] In Tregs, FOXO proteins are critical for maintaining the expression of FOXP3, the master regulator of Treg identity and suppressive function.[4]

By inhibiting PI3Kδ, "this compound" disrupts this signaling cascade. This leads to reduced AKT activation, allowing FOXO transcription factors to remain active in the nucleus, thereby supporting FOXP3 expression and Treg lineage stability. However, PI3Kδ signaling is also crucial for Treg proliferation and the expression of molecules associated with their suppressive function. Therefore, the net effect of PI3Kδ inhibition on Tregs is a complex interplay between maintaining lineage stability and impairing proliferative capacity and effector functions.

Below is a diagram illustrating the PI3Kδ signaling pathway in regulatory T cells and the point of intervention for a PI3Kδ inhibitor.

Caption: PI3Kδ signaling pathway in regulatory T cells.

Quantitative Effects of PI3Kδ Inhibition on Regulatory T Cells

The inhibitory effects of PI3Kδ on Tregs have been quantified in numerous studies. Below are tables summarizing key findings on the impact of PI3Kδ inhibitors on Treg proliferation, in vivo frequency, and FOXP3 expression.

Table 1: In Vitro Effects of PI3Kδ Inhibitors on T Cell Proliferation

| Cell Type | Inhibitor | Parameter | Value | Reference |

| Human Tregs | Idelalisib | IC50 | <0.5 µM | [5] |

| Human CD4+ Teffs | Idelalisib | IC50 | 2.0 µM | [5] |

| Human CD8+ Teffs | Idelalisib | IC50 | 6.5 µM | [5] |

Teffs: Effector T cells

Table 2: In Vivo Effects of PI3Kδ Inhibition on Regulatory T Cell Percentage

| Cancer Model | Treatment | Tissue | Change in Treg Percentage (% of CD4+ cells) | Reference |

| 4T1 Breast Cancer (mice) | PI-3065 (PI3Kδ inhibitor) | Draining Lymph Nodes | Significant decrease compared to vehicle | [1] |

| Pancreatic Ductal Adenocarcinoma (KPC mice) | PI-3065 (PI3Kδ inhibitor) | Draining Lymph Nodes | Significant decrease compared to vehicle | [1] |

| Chronic Lymphocytic Leukemia (CLL) | Idelalisib | Peripheral Blood | Uniform decrease in Tregs |

Table 3: Effect of PI3Kδ Inhibition on FOXP3 Expression

| Cell Type/Model | Treatment | Effect on FOXP3 | Reference |

| Naive CD4+ T cells (in vitro) | PI3K inhibitors (LY294002) | Potent induction of Foxp3 expression | [6] |

| δD910A mice (inactive p110δ) | Genetic inactivation | Normal expression of FoxP3 | [7] |

Experimental Protocols

Protocol 1: In Vitro Treg Suppression Assay

This protocol details a method to assess the suppressive function of Tregs on the proliferation of effector T cells (Teffs) in the presence of a PI3Kδ inhibitor.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

CD4+ T Cell Isolation Kit

-

CD25+ Regulatory T Cell Isolation Kit

-

Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)

-

RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2-mercaptoethanol

-

Human CD3/CD28 T Cell Activator Dynabeads™

-

"this compound" (e.g., Idelalisib)

-

96-well round-bottom plates

-

Flow cytometer

Methodology:

-

Isolation of T Cell Subsets:

-

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Isolate CD4+ T cells from PBMCs using a negative selection kit.

-

From the CD4+ T cell fraction, isolate CD4+CD25+ Tregs and CD4+CD25- Teffs using a positive selection kit for CD25.

-

-

Labeling of Effector T Cells:

-

Resuspend Teffs at 1 x 10^6 cells/mL in pre-warmed PBS.

-

Add cell proliferation dye (e.g., CFSE to a final concentration of 1 µM) and incubate for 10 minutes at 37°C, protected from light.

-

Quench the staining by adding 5 volumes of ice-cold culture medium.

-

Wash the cells twice with complete RPMI medium.

-

-

Co-culture Setup:

-

Plate the labeled Teffs at a constant number (e.g., 5 x 10^4 cells/well) in a 96-well round-bottom plate.

-

Add Tregs at varying ratios to the Teffs (e.g., 1:1, 1:2, 1:4, 1:8 Treg:Teff ratios).

-

Include control wells with Teffs alone (no Tregs) and unstimulated Teffs (no activation beads).

-

Add "this compound" at various concentrations to the designated wells. Include a vehicle control (e.g., DMSO).

-

Stimulate the co-cultures with anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio.

-

Culture the plate for 4-5 days at 37°C in a 5% CO2 incubator.

-

-

Flow Cytometry Analysis:

-

Harvest the cells and stain with fluorescently conjugated antibodies against CD4.

-

Acquire the samples on a flow cytometer.

-

Gate on the CD4+ T cell population and analyze the proliferation of the Teffs based on the dilution of the proliferation dye.

-

Calculate the percentage of suppression for each condition.

-

Caption: Workflow for an in vitro Treg suppression assay.

Protocol 2: Flow Cytometry for Treg Phenotyping

This protocol provides a framework for the identification and quantification of Tregs from biological samples.

Materials:

-

Single-cell suspension from peripheral blood (PBMCs), lymph nodes, or tumor tissue.

-

FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

-

Fc block (e.g., Human TruStain FcX™).

-

Fluorochrome-conjugated antibodies (see table below).

-

Fixation/Permeabilization Buffer (e.g., eBioscience™ FOXP3/Transcription Factor Staining Buffer Set).

-

Flow cytometer.

Antibody Panel:

| Marker | Fluorochrome | Clone | Purpose |

| CD3 | PerCP-Cy5.5 | UCHT1 | T cell lineage |

| CD4 | APC | RPA-T4 | Helper T cell lineage |

| CD25 | PE | M-A251 | Treg marker (high expression) |

| CD127 | PE-Cy7 | A019D5 | Treg marker (low/negative expression) |

| FOXP3 | Alexa Fluor 488 | 259D/C7 | Treg lineage-defining transcription factor |

Methodology:

-

Surface Staining:

-

Resuspend 1 x 10^6 cells in 100 µL of FACS buffer.

-

Add Fc block and incubate for 10 minutes at 4°C.

-

Add the surface antibodies (CD3, CD4, CD25, CD127) at pre-titrated concentrations.

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with 2 mL of FACS buffer.

-

-

Intracellular Staining:

-

Resuspend the cells in 1 mL of freshly prepared Fixation/Permeabilization buffer.

-

Incubate for 30-60 minutes at 4°C in the dark.

-

Wash the cells twice with 2 mL of Permeabilization Buffer.

-

Resuspend the cells in the residual volume and add the anti-FOXP3 antibody.

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with 2 mL of Permeabilization Buffer.

-

-

Acquisition and Analysis:

-

Resuspend the final cell pellet in 300-500 µL of FACS buffer.

-

Acquire the samples on a flow cytometer.

-

Gating Strategy:

-

Gate on lymphocytes based on forward and side scatter (FSC-A vs. SSC-A).

-

Gate on single cells (FSC-A vs. FSC-H).

-

Gate on CD3+ T cells.

-

From the CD3+ gate, create a plot of CD4 vs. SSC-A and gate on CD4+ cells.

-

From the CD4+ gate, create a plot of CD25 vs. CD127 to identify the CD25high CD127low/- population.

-

Finally, confirm the Treg identity by gating on the FOXP3+ population within the CD4+CD25highCD127low/- gate.

-

-

Logical Relationships and Overall Impact

The interaction of a PI3Kδ inhibitor with the immune system, particularly with regulatory T cells, sets off a cascade of events that can shift the balance from an immunosuppressive to an immunopermissive tumor microenvironment. The following diagram illustrates these logical relationships.

Caption: Logical flow of the effects of PI3Kδ inhibition on anti-tumor immunity.

Conclusion

Selective inhibition of PI3Kδ represents a powerful strategy to modulate the immune landscape, particularly within the tumor microenvironment. As demonstrated, "this compound" exerts a profound effect on regulatory T cells, primarily by impairing their proliferation and suppressive function. This selective pressure on Tregs can tip the immunological balance in favor of an effective anti-tumor response, driven by reinvigorated effector T cells. The quantitative data and detailed protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of PI3Kδ inhibition in oncology and beyond. A thorough understanding of the nuanced effects of these inhibitors on different T cell subsets is paramount for the design of rational combination therapies and the management of potential immune-related adverse events.

References

- 1. Inactivation of the PI3K p110δ breaks regulatory T cell-mediated immune tolerance to cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and safety of PI3K inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting PI3K in cancer: impact on tumor cells, their protective stroma, angiogenesis and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. researchgate.net [researchgate.net]

- 7. T cell receptor signaling controls Foxp3 expression via PI3K, Akt, and mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of PI3Kδ Inhibition in Hematological Malignancies: A Technical Guide to Idelalisib

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell proliferation, survival, and trafficking, and its delta (δ) isoform is predominantly expressed in hematopoietic cells.[1] In many B-cell malignancies, the PI3Kδ pathway is hyperactivated, making it a prime therapeutic target.[2] Idelalisib (B1684644) (formerly GS-1101 or CAL-101) is a first-in-class, potent, and selective oral inhibitor of PI3Kδ.[1][3] This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and key experimental protocols for evaluating PI3Kδ inhibitors, using Idelalisib as a primary example.

Introduction: The PI3Kδ Signaling Pathway in B-Cell Malignancies

The Class I PI3Ks are heterodimeric enzymes that, upon activation by various cell surface receptors, phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[4][5] This leads to the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt.[4] The subsequent PI3K/Akt/mTOR signaling cascade is crucial for promoting cell survival, proliferation, and metabolism.[4][6]

The δ isoform of PI3K (PI3Kδ) is highly expressed in leukocytes and plays a central role in B-cell biology.[3][7] It is a key component of the B-cell receptor (BCR) signaling pathway, which is a major oncogenic driver in malignancies like Chronic Lymphocytic Leukemia (CLL), Small Lymphocytic Lymphoma (SLL), and Follicular Lymphoma (FL).[2][8] Hyperactivation of the PI3Kδ pathway in these cancers promotes malignant B-cell proliferation, survival, adhesion, and homing to protective microenvironments within lymph nodes and bone marrow.[2][9]

Mechanism of Action of Idelalisib

Idelalisib is an ATP-competitive inhibitor that binds to the ATP-binding pocket of the p110δ catalytic subunit of PI3K.[2][3] This selective inhibition prevents the conversion of PIP2 to PIP3, thereby blocking the activation of Akt and downstream signaling.[3] The consequences of this inhibition are multifaceted:

-

Induction of Apoptosis: By blocking pro-survival signals, Idelalisib induces programmed cell death in malignant B-cells.[3][9]

-

Inhibition of Proliferation: It halts the uncontrolled cell growth and division driven by the aberrant PI3Kδ pathway.[9]

-

Disruption of Cell Trafficking: Idelalisib inhibits CXCR4 and CXCR5 signaling, which are crucial for the homing of B-cells to lymph nodes and bone marrow, thus mobilizing malignant cells into the peripheral blood.[7]

-

Modulation of the Tumor Microenvironment: The inhibitor reduces the secretion of chemokines such as CCL3 and CCL4 from CLL cells, disrupting the supportive network within the tumor microenvironment.[7]

Signaling Pathway Diagram

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of Idelalisib.

Quantitative Data

Table 1: In Vitro Potency and Selectivity of Idelalisib

| Target | Assay Type | IC50 / EC50 (nM) | Selectivity vs. PI3Kδ | Reference |

| PI3Kδ (p110δ) | Cell-Free Kinase Assay | 2.5 | - | [10] |

| PI3Kα (p110α) | Cell-Free Kinase Assay | 820 - 8600 | 328x - 3440x | [2] |

| PI3Kβ (p110β) | Cell-Free Kinase Assay | 565 - 4000 | 226x - 1600x | [2] |

| PI3Kγ (p110γ) | Cell-Free Kinase Assay | 89 - 2100 | 35.6x - 840x | [2] |

| B-cell Proliferation | Cellular Assay | 6.0 | - | [2] |

| Basophil Activation | Cellular Assay | 8.9 | - | [2] |

Table 2: In Vitro IC50 Values of Idelalisib in Hematological Malignancy Cell Lines

| Cell Line | Disease Type | IC50 (µM) | Reference |

| MEC1 | Chronic Lymphocytic Leukemia (CLL) | 20.4 | [10] |

| CLL PBMCs | Chronic Lymphocytic Leukemia (CLL) | 0.0029 | [10] |

| K562 | Chronic Myeloid Leukemia (CML) | 71.4 | [11] |

| A549 (Control) | Lung Carcinoma | 0.33 | [12] |

| A498 (Control) | Kidney Carcinoma | 1.1 | [12] |

Table 3: Clinical Efficacy of Idelalisib in Hematological Malignancies

| Disease | Treatment Regimen | Trial Phase | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) | Reference |

| Relapsed CLL | Idelalisib + Rituximab (B1143277) | Phase 3 (Study 116) | 81% | Not Reached (vs. 5.5 for placebo) | [13][14] |

| Relapsed CLL | Idelalisib + Rituximab | Phase 2 (Study 101-08) | 97% | 93% at 24 months | [15] |

| Relapsed Follicular Lymphoma (FL) | Idelalisib Monotherapy | Phase 2 | 54% - 57% | 11 | [16][17] |

| Relapsed Small Lymphocytic Lymphoma (SLL) | Idelalisib Monotherapy | Phase 2 | 58% | 11.9 (Duration of Response) | [16] |

Table 4: Common (≥10%) and Serious Adverse Events (AEs) Associated with Idelalisib

| Adverse Event | Any Grade Frequency | Grade ≥3 Frequency | Key Management Notes | Reference |

| Diarrhea / Colitis | Common | 13% - 19% | Can be severe and late-onset (median 7.1 months for Grade ≥3). Monitor closely. May require dose interruption/discontinuation and steroid treatment. | [18][19][20] |

| Hepatotoxicity (ALT/AST Elevation) | Common | 5% - 14% | Typically occurs within the first 12 weeks. Monitor liver function tests regularly. | [18][19][20] |

| Pneumonitis | Common | ~4% | Can be serious. Investigate new or worsening pulmonary symptoms immediately. | [18][20] |

| Pyrexia | ≥10% | Included in Serious AEs | Symptomatic management. | [18] |

| Fatigue | ≥10% | - | Monitor and manage. | [18] |

| Nausea | ≥10% | - | Symptomatic management. | [18] |

| Rash | 58% (in one study) | - | Monitor and manage. | [21] |

| Pneumonia | - | Included in Serious AEs | Monitor for signs of infection. | [18] |

| Neutropenia | Common | ~25% | Monitor blood counts. G-CSF may be utilized. | [20] |

Experimental Protocols

In Vitro PI3K Enzyme Activity Assay

This biochemical assay measures the direct inhibitory effect of a compound on the kinase activity of purified PI3Kδ enzyme.

-

Principle: The assay quantifies the amount of ADP produced from the ATP-dependent phosphorylation of PIP2 by the PI3K enzyme. Luminescence is proportional to the amount of ADP, and thus, kinase activity.

-

Methodology (Adapta™ Kinase Assay as an example): [22]

-

Prepare a reaction buffer containing the PI3Kδ enzyme, a lipid substrate (e.g., PIP2), and the test inhibitor (e.g., Idelalisib) at various concentrations in a 384-well plate.

-

Initiate the kinase reaction by adding ATP. Incubate for a defined period (e.g., 60 minutes) at room temperature.

-

Stop the reaction by adding a solution containing EDTA.

-

Add a detection solution containing an antibody-tracer pair that binds to the non-phosphorylated substrate.

-

Measure the signal (e.g., Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET) using a plate reader.

-

Calculate the percent inhibition at each concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Cellular Phospho-Akt (p-Akt) Western Blot Assay

This cell-based assay determines the inhibitor's ability to block PI3K signaling downstream within a cellular context.[23]

-

Principle: A reduction in the phosphorylation of Akt at key sites (Serine 473 and Threonine 308) indicates inhibition of the upstream PI3K pathway.[2]

-

Methodology:

-

Cell Culture and Treatment: Culture a relevant cell line (e.g., a B-cell lymphoma line) to logarithmic growth phase. Treat cells with varying concentrations of Idelalisib or a vehicle control for a specified time.

-

Protein Extraction: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific for phospho-Akt (S473 or T308) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Strip the membrane and re-probe with antibodies against total Akt and a loading control (e.g., GAPDH) to ensure equal protein loading. Quantify band intensities to determine the relative levels of p-Akt compared to total Akt and the loading control.[23]

-

Cell Viability and Proliferation Assay

These assays measure the effect of the inhibitor on the health and growth of cancer cells.

-

Principle: Assays like the MTT or MTS assay measure the metabolic activity of viable cells, which is proportional to the number of living cells.

-

Methodology (MTT Assay as an example): [11]

-

Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight (if applicable).

-

Treat the cells with a serial dilution of Idelalisib and a vehicle control.

-

Incubate for a desired period (e.g., 48, 72, or 96 hours).[24]

-

Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidic isopropanol).

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.[11]

-

Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.

-

In Vivo Xenograft Model Efficacy Study

This protocol evaluates the anti-tumor activity of Idelalisib in a living organism.[25]

-

Principle: Human B-cell lymphoma cell lines are implanted into immunodeficient mice. The effect of the drug on tumor growth is then monitored over time.

-

Methodology:

-

Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG).

-

Cell Implantation: Subcutaneously inject a suspension of human B-cell lymphoma cells (e.g., Raji cells) into the flank of each mouse.[25]

-

Tumor Growth and Randomization: Monitor tumor growth regularly using calipers. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[25]

-

Drug Administration: Prepare Idelalisib in a suitable vehicle. Administer the drug to the treatment group (e.g., via oral gavage) at a specified dose and schedule. The control group receives the vehicle only.

-

Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the overall health of the animals.

-

Endpoint and Analysis: The study may be concluded when tumors in the control group reach a maximum allowed size or after a fixed duration. Euthanize the mice, excise the tumors, and weigh them. Analyze differences in tumor growth between the treated and control groups.

-

Experimental Workflow Visualization

Caption: A typical experimental workflow for the evaluation of PI3Kδ inhibitors.

Conclusion

Idelalisib has established PI3Kδ as a validated therapeutic target in B-cell malignancies.[26] Its approval has changed the treatment landscape for patients with relapsed CLL, SLL, and FL.[2][27] Understanding its mechanism, efficacy, and safety profile is crucial for its appropriate clinical use and for the development of next-generation PI3K inhibitors. The experimental protocols detailed in this guide provide a framework for the preclinical and translational evaluation of such targeted therapies, from initial biochemical screening to in vivo efficacy confirmation. Careful management of its unique toxicity profile, particularly diarrhea/colitis and hepatotoxicity, is essential for optimizing patient outcomes.[20]

References

- 1. Idelalisib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Idelalisib? [synapse.patsnap.com]

- 4. mdpi.com [mdpi.com]

- 5. PI3K Signaling in Normal B Cells and Chronic Lymphocytic Leukemia (CLL) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The PI3K Pathway in B Cell Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Idelalisib in the management of lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The role of idelalisib in the treatment of patients with chronic lymphocytic leukemia | Puła | Hematology in Clinical Practice [journals.viamedica.pl]

- 9. emedicine.medscape.com [emedicine.medscape.com]

- 10. selleckchem.com [selleckchem.com]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. onclive.com [onclive.com]

- 14. Idelalisib Improves Outcomes in Heavily Pretreated Patients with CLL [ahdbonline.com]

- 15. s24.q4cdn.com [s24.q4cdn.com]

- 16. aacrjournals.org [aacrjournals.org]

- 17. ashpublications.org [ashpublications.org]

- 18. Idelalisib: Practical Tools for Identifying and Managing Adverse Events in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Idelalisib immune-related toxicity is associated with improved treatment response - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Management of adverse events associated with idelalisib treatment: expert panel opinion - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A phase 2 study of idelalisib plus rituximab in treatment-naïve older patients with chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

- 25. benchchem.com [benchchem.com]

- 26. Haematological cancer: idelalisib-targeting PI3Kδ in patients with B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. ashpublications.org [ashpublications.org]

A Technical Guide to PI3Kδ Inhibitors in Autoimmune Disease Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role of Phosphoinositide 3-kinase delta (PI3Kδ) inhibitors in the context of autoimmune disease research. It covers the core mechanism of action, presents key quantitative data for prominent inhibitors, and details essential experimental protocols for their evaluation.

Introduction: PI3Kδ as a Therapeutic Target

The phosphoinositide 3-kinase (PI3K) signaling pathway is a pivotal regulator of essential cellular functions, including proliferation, survival, differentiation, and migration.[1][2] The PI3K family is divided into three classes, with Class I being the most studied in immunity. Class I PI3Ks are heterodimers, consisting of a regulatory and a catalytic subunit. The delta (δ) isoform of the p110 catalytic subunit (p110δ) is predominantly expressed in hematopoietic (immune) cells, playing a critical role in the development and function of lymphocytes, particularly B-cells.[2][3][4]

Dysregulation of the PI3Kδ pathway is strongly implicated in the pathology of various B-cell malignancies and autoimmune disorders.[5][6] Its restricted expression profile makes p110δ an attractive therapeutic target, as selective inhibition promises to modulate immune responses with potentially fewer side effects compared to broader immunosuppressants.[3][4] Consequently, selective PI3Kδ inhibitors have emerged as a significant area of research for treating autoimmune diseases such as rheumatoid arthritis (RA), systemic lupus erythematosus (SLE), and asthma.[3][4][5]

Mechanism of Action and Signaling Pathway

PI3Kδ inhibitors function as ATP-competitive antagonists, binding to the ATP-binding pocket of the p110δ catalytic subunit.[1][7] This prevents the phosphorylation of the lipid second messenger phosphatidylinositol 4,5-bisphosphate (PIP2) into phosphatidylinositol 3,4,5-trisphosphate (PIP3).[8][9][10] The reduction in PIP3 levels at the plasma membrane blocks the recruitment and activation of downstream signaling proteins containing Pleckstrin Homology (PH) domains, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).

The subsequent inhibition of the Akt/mTOR cascade and the de-repression of FOXO transcription factors collectively modulate immune cell functions by:

-

Impairing B-cell Receptor (BCR) signaling: Essential for B-cell activation, proliferation, and survival.[10][11]

-

Inhibiting migration and adhesion: By interfering with chemokine receptor signaling, which is crucial for trafficking of lymphocytes and other immune cells to sites of inflammation.[3][4]

-

Suppressing autoantibody production: A key pathogenic feature of many autoimmune diseases.[3][4]

Quantitative Data: Potency and Selectivity

The efficacy of a PI3Kδ inhibitor in research is determined by its potency (how much of the drug is needed to inhibit the target) and its selectivity (how specifically it inhibits PI3Kδ over other related kinases). High selectivity for the delta isoform over the ubiquitously expressed alpha and beta isoforms is crucial for minimizing off-target effects.

Table 1: Biochemical Potency (IC50, nM) of PI3Kδ Inhibitors Against Class I PI3K Isoforms

IC50 (half-maximal inhibitory concentration) values represent the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate higher potency.

| Inhibitor | PI3Kα (nM) | PI3Kβ (nM) | PI3Kγ (nM) | PI3Kδ (nM) | Reference(s) |

| Idelalisib (CAL-101) | 820 - 8600 | 565 - 4000 | 89 - 2100 | 2.5 - 19 | [2] |

| PI3KD-IN-015 | 60 | 100 | 125 | 5 | [7] |

| Seletalisib (UCB5857) | >3640 | >3640 | 290 | 12 | [2] |

| Zandelisib (ME-401) | 1146 | 212 | 29 | 0.6 | [2][6] |

| Duvelisib (IPI-145) | 29 | 360 | 2.5 | 1 | [6][14] |

| "PI3Kdelta inhibitor 1" | - | - | - | 1.3 | [15][16] |

Note: IC50 values can vary between studies due to different experimental conditions (e.g., ATP concentration). The ranges presented reflect data from multiple sources.

Table 2: Selectivity Profile of PI3Kδ Inhibitors

Selectivity is presented as the fold-difference in IC50 value for a given isoform compared to PI3Kδ (e.g., IC50 for PI3Kα / IC50 for PI3Kδ). Higher values indicate greater selectivity for PI3Kδ.

| Inhibitor | Selectivity for PI3Kδ vs. α (fold) | Selectivity for PI3Kδ vs. β (fold) | Selectivity for PI3Kδ vs. γ (fold) | Reference(s) |

| Idelalisib (CAL-101) | 328 - 3440 | 226 - 1600 | 35.6 - 840 | [2] |

| PI3KD-IN-015 | 12 | 20 | 25 | [7] |

| Seletalisib (UCB5857) | >303 | >303 | 24 | [2] |

| Zandelisib (ME-401) | ~1910 | ~353 | ~48 | [2][6] |

Table 3: Cellular Activity of PI3Kδ Inhibitors

| Inhibitor | Assay | Cell Line / System | Endpoint | Result | Reference(s) |

| Idelalisib (CAL-101) | Apoptosis Induction | Primary CLL Cells | Apoptosis | Induces apoptosis through caspase activation | [4] |

| PI3KD-IN-015 | Anti-Proliferation | B-cell Malignancy Lines | GI50 | Moderate anti-proliferative activity | [7] |

| PI3KD-IN-015 | Colony Formation | HT, MEC-1, MOLM13 | EC50 | 374 nM, 765 nM, 215 nM, respectively | [7] |

| PWT143 | Akt Phosphorylation | Cellular Assay | IC50 | Sub-nanomolar potency | [17] |

| PWT143 | Basophil Activation | Whole Blood Assay | IC50 | Sub-nanomolar potency (anti-IgE stim.) | [17] |

Key Experimental Protocols

Validating the efficacy and mechanism of a PI3Kδ inhibitor requires a combination of biochemical and cell-based assays, as well as in vivo disease models.

Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified PI3Kδ. The ADP-Glo™ Kinase Assay is a common method.

Methodology:

-

Reagent Preparation: Prepare serial dilutions of the PI3Kδ inhibitor (e.g., from 0.1 nM to 10 µM) in a suitable buffer (e.g., with DMSO). Prepare the PI3Kδ enzyme, lipid substrate (e.g., PIP2), and ATP solution in kinase reaction buffer.

-

Kinase Reaction: In a 384-well plate, add the inhibitor dilutions or vehicle control. Add the purified recombinant human PI3Kδ enzyme.

-

Initiation: Start the reaction by adding the ATP and lipid substrate mixture.

-

Incubation: Allow the reaction to proceed at room temperature for a set time (e.g., 60 minutes).

-

ATP Depletion: Stop the reaction and deplete the remaining unconsumed ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.

-

Signal Generation: Add Kinase Detection Reagent. This converts the ADP generated by the kinase reaction back into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes.

-

Measurement: Read the luminescence on a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.

-

Data Analysis: Plot the percentage of inhibition against the log of the inhibitor concentration to calculate the IC50 value using non-linear regression.[2][18][19]

Protocol 2: Cellular Phospho-Akt Western Blot Assay

This cell-based assay confirms that the inhibitor can enter cells and block the PI3Kδ pathway, as measured by the phosphorylation of its key downstream target, Akt.

Methodology:

-

Cell Culture: Seed an appropriate immune cell line (e.g., a B-cell lymphoma line like SU-DHL-6) in culture plates and allow them to adhere or stabilize overnight.[2]

-

Treatment: Treat the cells with various concentrations of the PI3Kδ inhibitor (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 1-2 hours).

-

Stimulation (Optional): Stimulate the cells with an appropriate agonist (e.g., anti-IgM for B-cells) to robustly activate the PI3K pathway.

-

Cell Lysis: Wash the cells with cold PBS and lyse them in a lysis buffer (e.g., RIPA) containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: Determine the total protein concentration of each lysate using a standard method like the BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against phosphorylated Akt (p-Akt Ser473) and total Akt (as a loading control). An antibody against a housekeeping protein like GAPDH should also be used.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities. A reduction in the ratio of p-Akt to total Akt indicates target engagement and inhibition of the PI3Kδ pathway.[2][16][18]

Protocol 3: In Vivo Efficacy in an Autoimmune Model

Animal models are essential for evaluating the therapeutic potential of an inhibitor. The Collagen-Induced Arthritis (CIA) model in mice or rats is a standard for studying RA.

Methodology:

-

Animal Acclimatization: House animals (e.g., DBA/1 mice) in a controlled environment and allow them to acclimatize. All procedures must follow institutional animal care and use committee (IACUC) guidelines.

-

Disease Induction:

-

Primary Immunization (Day 0): Emulsify type II collagen in Complete Freund's Adjuvant (CFA) and inject intradermally at the base of the tail.

-

Booster Immunization (Day 21): Administer a second injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).

-

-

Treatment:

-

Once arthritis symptoms appear (typically around Day 25-28), randomize animals into treatment (PI3Kδ inhibitor) and vehicle control groups.

-

Administer the inhibitor daily via a relevant route (e.g., oral gavage). Dosing may be prophylactic (starting before disease onset) or therapeutic (starting after onset).[3][4][20]

-

-

Monitoring and Assessment:

-

Clinical Scoring: Regularly monitor animals for signs of arthritis (redness, swelling) and score each paw based on a standardized scale (e.g., 0-4).

-

Body Weight: Record body weight as an indicator of general health.

-

Paw Swelling: Measure paw thickness with calipers.

-

-

Terminal Analysis:

-

At the end of the study (e.g., Day 42), collect blood via cardiac puncture for analysis of serum autoantibodies (anti-collagen IgG) and inflammatory cytokines.

-

Harvest paws for histological analysis to assess joint inflammation, cartilage damage, and bone erosion.

-

-

Data Analysis: Compare clinical scores, paw swelling, antibody titers, and histological scores between the treated and vehicle groups to determine efficacy.

Conclusion and Future Outlook

PI3Kδ inhibitors represent a targeted therapeutic strategy for autoimmune diseases, grounded in the specific role of this kinase in immune cell function. Preclinical studies have consistently demonstrated their ability to ameliorate disease in models of arthritis, lupus, and asthma.[3][4] The first-generation inhibitor, Idelalisib, is approved for B-cell malignancies, but its use has been associated with immune-related adverse events, highlighting the complexities of targeting the immune system.[21][22][23]

Ongoing research focuses on developing next-generation PI3Kδ inhibitors with improved selectivity and safety profiles, as well as exploring intermittent dosing schedules and combination therapies.[24] The protocols and data presented in this guide provide a foundational framework for researchers to effectively investigate and characterize novel PI3Kδ inhibitors, ultimately advancing their potential translation from the laboratory to the clinic for the treatment of autoimmune diseases.

References

- 1. The p110δ crystal structure uncovers mechanisms for selectivity and potency of novel PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Frontiers | Selective inhibitors of phosphoinositide 3-kinase delta: modulators of B-cell function with potential for treating autoimmune inflammatory diseases and B-cell malignancies [frontiersin.org]

- 4. Selective inhibitors of phosphoinositide 3-kinase delta: modulators of B-cell function with potential for treating autoimmune inflammatory diseases and B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The p110 delta structure: mechanisms for selectivity and potency of new PI(3)K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. alpco.com [alpco.com]

- 7. Characterization of selective and potent PI3Kδ inhibitor (PI3KD-IN-015) for B-Cell malignances - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | PI3K Signaling in B Cell and T Cell Biology [frontiersin.org]

- 10. Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. semanticscholar.org [semanticscholar.org]

- 13. Simultaneous Inhibition of PI3Kgamma and PI3Kdelta Deteriorates T-cell Function With Implications for Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dual inhibition of phosphoinositide 3-kinases delta and gamma reduces chronic B cell activation and autoantibody production in a mouse model of lupus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. benchchem.com [benchchem.com]

- 17. f1000research-files.f1000.com [f1000research-files.f1000.com]

- 18. benchchem.com [benchchem.com]

- 19. promega.es [promega.es]

- 20. f1000research.com [f1000research.com]

- 21. Idelalisib in the management of lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The PI3K∂-Selective Inhibitor Idelalisib Induces T- and NK-Cell Dysfunction Independently of B-Cell Malignancy-Associated Immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | The PI3K∂-Selective Inhibitor Idelalisib Induces T- and NK-Cell Dysfunction Independently of B-Cell Malignancy-Associated Immunosuppression [frontiersin.org]

- 24. PI3K Inhibitors: Present and Future - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Data Review of PI3Kδ Inhibitors: A Technical Guide

This technical guide provides an in-depth review of the preclinical data for selective inhibitors of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The primary focus of this document is Idelalisib (B1684644) (formerly CAL-101 or GS-1101), the first-in-class approved PI3Kδ inhibitor, with comparative data provided for other novel PI3Kδ inhibitors to offer a broader perspective for researchers, scientists, and drug development professionals.

Introduction to PI3Kδ Inhibition

The phosphatidylinositol 3-kinases (PI3Ks) are a family of lipid kinases that regulate critical cellular processes, including cell growth, proliferation, survival, and differentiation. The class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit. The p110δ isoform is predominantly expressed in hematopoietic cells and plays a crucial role in B-cell receptor (BCR) signaling and the survival and proliferation of both normal and malignant B-cells.[1][2][3] Consequently, selective inhibition of PI3Kδ has emerged as a promising therapeutic strategy for B-cell malignancies.[2][4][5]

Idelalisib is an orally bioavailable, small-molecule inhibitor that selectively targets the ATP-binding pocket of the p110δ catalytic subunit.[3][6] Its mechanism of action involves the disruption of key signaling pathways downstream of the BCR, leading to the inhibition of cell proliferation and induction of apoptosis in malignant B-cells.[2][3]

In Vitro Activity and Selectivity

The potency and selectivity of PI3Kδ inhibitors are critical determinants of their therapeutic window. The following tables summarize the in vitro inhibitory activities of Idelalisib and other selected PI3Kδ inhibitors against various PI3K isoforms and in cellular assays.

Table 1: Biochemical Inhibitory Activity of PI3Kδ Inhibitors

| Inhibitor | PI3Kδ IC50 (nM) | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | Reference |

| Idelalisib | 2.5 | >1000 | >1000 | >100 | [2][3] |

| BGB-10188 | 1.7-16 | >3000-fold selective | >3000-fold selective | >3000-fold selective | [4][7][8] |

| PI3KD-IN-015 | 5 | 60 | 100 | 125 | [9] |

Table 2: Cellular Activity of PI3Kδ Inhibitors

| Inhibitor | Cell Line | Cancer Type | Assay | Endpoint | EC50/IC50/GI50 | Reference |

| Idelalisib | HCT116 | Colon Cancer | Cell Viability | Proliferation | ~5 µM | [10] |

| Idelalisib | PUMA-KD HCT116 | Colon Cancer | Cell Viability | Proliferation | >20 µM | [10] |

| PI3KD-IN-015 | MOLM-13 | AML | p-Akt Inhibition | Phosphorylation | <1 µM | [11] |

| PI3KD-IN-015 | HT | B-NHL | p-Akt Inhibition | Phosphorylation | <1 µM | [11] |

| PI3KD-IN-015 | Namalwa | Burkitt Lymphoma | p-Akt Inhibition | Phosphorylation | <1 µM | [11] |

| PI3KD-IN-015 | MEC-1 | CLL | p-Akt Inhibition | Phosphorylation | <1 µM | [11] |

| PI3KD-IN-015 | CLL Primary Cells | CLL | Cell Viability | Proliferation | 1.5-7.8 µM | [11] |

| PI3KD-IN-015 | AML Primary Cells | AML | Cell Viability | Proliferation | 0.85->10 µM | [11] |

In Vivo Efficacy in Preclinical Models

The anti-tumor activity of PI3Kδ inhibitors has been evaluated in various animal models of hematological malignancies.

Table 3: In Vivo Efficacy of Idelalisib

| Animal Model | Cancer Type | Dosing | Key Findings | Reference |

| Raji Xenograft | Burkitt's Lymphoma | 150 mg/kg, daily, oral | Tumor growth inhibition | [12] |

| Eµ-TCL1 Transgenic Mouse | Chronic Lymphocytic Leukemia (CLL) | Not Specified | Inhibition of CLL development and progression | [12] |

| B-ALL Xenograft (LAX56) | B-cell Acute Lymphoblastic Leukemia | 5 µM in vitro pre-treatment | Inhibition of homing to bone marrow | [13][14] |

| B16 Melanoma Metastasis Model | Melanoma | 40 mg/kg, i.p. | Reduced lung metastasis in an NK cell- and NOX2-dependent manner | [15] |

| Ibrutinib-resistant B-cell lymphoma PDX | B-cell Lymphoma | 25 mg/kg/day, p.o. (in combination with Ibrutinib) | Significantly inhibited tumor growth | [14] |

| CDX and PDX models | DLBCL and MCL | Not specified (in combination with palbociclib) | Synergistic anti-tumor effect | [16] |

Table 4: In Vivo Efficacy of Other PI3Kδ Inhibitors

| Inhibitor | Animal Model | Cancer Type | Dosing | Key Findings | Reference |

| BGB-10188 | B cell Lymphoma Xenograft | B-cell Lymphoma | 10 mg/kg | Strong and sustained inhibition of pAKT | [4] |

| BGB-10188 | Farage Xenograft with hPBMC | B-cell Lymphoma | Not Specified | Enhanced anti-tumor activity in the presence of immune cells | [4] |

| BGB-10188 | CT26WT Syngeneic Model | Colon Carcinoma | Not Specified | Increased anti-tumor activity in combination with PD-1 antibodies | [4] |

Pharmacokinetics and Metabolism

Understanding the pharmacokinetic profile of a drug is essential for its clinical development.

Table 5: Preclinical Pharmacokinetic Parameters of PI3Kδ Inhibitors

| Inhibitor | Species | Route | T1/2 | Key Metabolism/Excretion Notes | Reference |

| Idelalisib | Human | Oral | - | Metabolized primarily by aldehyde oxidase and to a lesser extent by CYP3A.[17][18] Co-administration with strong CYP3A inducers should be avoided.[17][18] | [17][18] |

| Amdizalisib (HMPL-689) | Mouse, Rat, Dog, Monkey | Oral/IV | - | Well absorbed with low-to-moderate clearance. High plasma protein binding (~90%). Primarily excreted via bile and urine in rats.[1][19][20] | [1][19][20] |

| BGB-10188 | Rat | Oral | 12.6 hours | - | [4][21] |

| BGB-10188 | Dog | Oral | 10.4 hours | - | [4][21] |

| Roginolisib (IOA-244) | Rat, Dog | Oral | - | Rapid absorption, Cmax reached within 1 hour. No accumulation observed.[22] | [22] |

Non-Clinical Toxicology

Preclinical safety evaluation is crucial to identify potential toxicities.

Table 6: Summary of Non-Clinical Toxicology Findings

| Inhibitor | Species | Key Findings | Reference |

| Roginolisib (IOA-244) | Rat | Doses ≤75 mg/kg were tolerated. NOAEL was 15 mg/kg. Toxicity occurred at doses ≥100 mg/kg.[23] | [22][23] |

| Roginolisib (IOA-244) | Dog | Dose-dependent skin and gastrointestinal toxicity. No NOAEL was determined due to epithelial lesions of the skin at 5 mg/kg and necrotizing damage of intestinal epithelia at ≥15 mg/kg.[23] | [22][23] |

| BGB-10188 | Mouse | Improved safety profile regarding liver toxicities compared to idelalisib.[4] | [4][21] |

Experimental Protocols

In Vitro PI3Kδ Enzyme Activity Assay

Principle: This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of purified PI3Kδ. A common method involves quantifying the amount of ADP produced during the kinase reaction, which is directly proportional to the enzyme's activity.

Materials:

-

Purified recombinant PI3Kδ enzyme

-

PI3K lipid substrate (e.g., PIP2)

-

ATP

-

Test inhibitor

-

Assay buffer

-

Kinase detection reagent (e.g., ADP-Glo™)

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a kinase reaction buffer containing the lipid substrate.

-

Add the test inhibitor at various concentrations to the wells of the assay plate.

-

Add the purified PI3Kδ enzyme to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a defined period.

-

Stop the reaction and add the kinase detection reagent to measure the amount of ADP produced.

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Phospho-Akt (p-Akt) Western Blot Assay

Principle: This cellular assay determines the inhibitor's ability to block PI3K signaling within a cellular context by measuring the phosphorylation of a key downstream effector, Akt.

Materials:

-

B-cell lymphoma cell line (e.g., Raji, SU-DHL-6)

-

Cell culture medium and supplements

-

Test inhibitor

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis equipment

-

Western blot transfer system

-

Primary antibodies: anti-p-Akt (S473), anti-total Akt, and a loading control (e.g., anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test inhibitor for a specified time.

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane and incubate with the primary antibody against p-Akt.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities to determine the effect of the inhibitor on Akt phosphorylation.